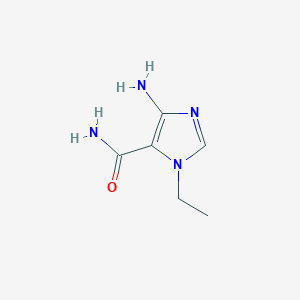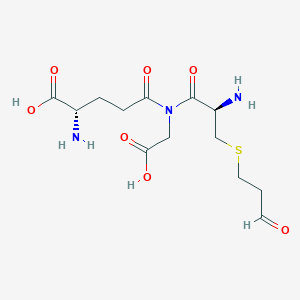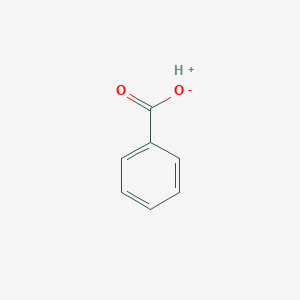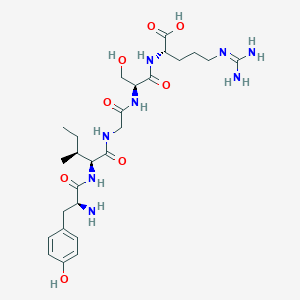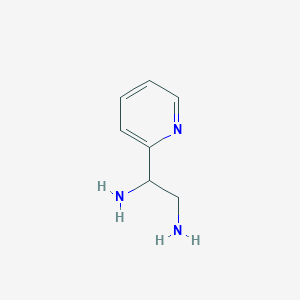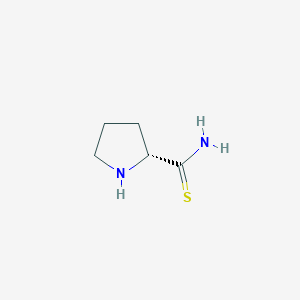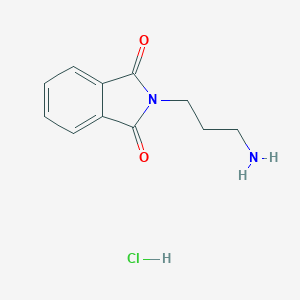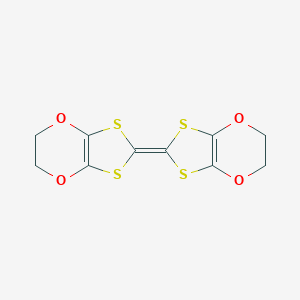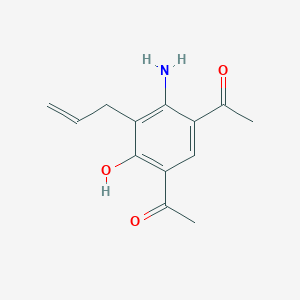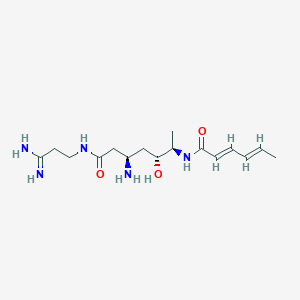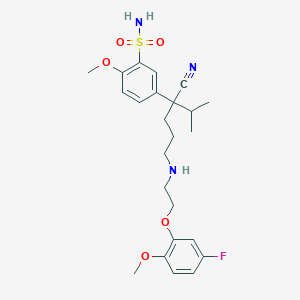
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, also known as Lenvatinib, is a small molecule multi-kinase inhibitor that has shown great potential in the treatment of various types of cancer. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide exerts its anti-tumor activity by inhibiting multiple tyrosine kinases, which are involved in tumor growth and angiogenesis. This compound has been shown to inhibit VEGFR, FGFR, and PDGFR, which are involved in the formation of new blood vessels that supply nutrients and oxygen to the tumor cells. In addition, this compound has been shown to inhibit other kinases, such as RET and KIT, which are involved in the growth and survival of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for multiple kinases, which allows for the study of complex signaling pathways involved in tumor growth and angiogenesis. However, this compound also has some limitations, including its poor solubility in water, which may limit its use in certain assays, and its potential toxicity to normal cells, which may require careful optimization of dosing and treatment schedules.
Direcciones Futuras
There are several future directions for research on 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide, including the development of new formulations that improve its solubility and bioavailability, the identification of new targets and signaling pathways that are affected by this compound, and the investigation of its potential use in combination with other therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to understand the mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound, and to explore its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Métodos De Síntesis
The synthesis of 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves several steps, including the reaction of 4-(2-aminoethyl)phenol with 2-(5-fluoro-2-methoxyphenoxy)ethyl bromide, followed by the reaction of the resulting compound with 1-isopropyl-4-(4-methyl-3-oxo-1,2-thiazolidin-2-ylidene)piperidine-4-carboxylic acid, and finally, the reaction of the resulting compound with 5-(chlorosulfonyl)-2-methoxybenzenamine. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been extensively studied for its anti-tumor activity, and has shown promising results in the treatment of various types of cancer, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma. This compound has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.
Propiedades
Número CAS |
125153-61-9 |
|---|---|
Fórmula molecular |
C24H32FN3O5S |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
5-[3-cyano-6-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H32FN3O5S/c1-17(2)24(16-26,18-6-8-21(32-4)23(14-18)34(27,29)30)10-5-11-28-12-13-33-22-15-19(25)7-9-20(22)31-3/h6-9,14-15,17,28H,5,10-13H2,1-4H3,(H2,27,29,30) |
Clave InChI |
OAXQHJIZJYKTTD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
SMILES canónico |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
Sinónimos |
5-(1-cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide 5-CFMBS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



